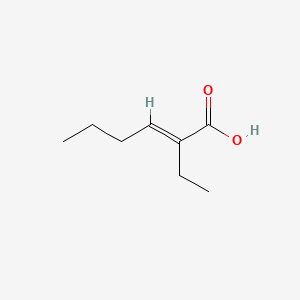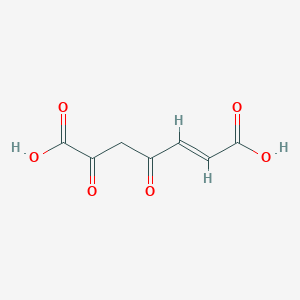
2-乙基己-2-烯酸
描述
2-Ethylhex-2-enoic acid, also known as 2-Ethylhex-2-enoic acid, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethylhex-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethylhex-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethylhex-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
2-乙基己-2-烯酸是一种化学化合物,CAS 号为:5309-52-4 。它用于各种化学合成。 其分子量为 142.2 ,使其成为需要中等大小有机分子的反应的合适候选物。
材料科学中的构建模块
该化合物也用作材料科学中的构建模块 。其独特的结构可以影响最终材料的性能,例如柔韧性、硬度或热稳定性。
生物化学研究
在生物化学研究中,2-乙基己-2-烯酸可用作肽合成的试剂 。肽是氨基酸的短链,在生物功能中起着至关重要的作用。
植物生长调节
对大麦 (Hordeum vulgare) 幼苗的一项研究表明,2-乙基己-2-烯酸从营养培养基中迅速吸收 。这表明它可能在植物生长调节中具有潜在的应用。
安全和危害
作用机制
Target of Action
It is known that this compound is widely used in esters for pvb film plasticizers and synthetic lubricants . It is also used in the production of metal soaps for paint driers, in automotive coolants, and PVC stabilizers .
Mode of Action
Given its wide range of applications, it can be inferred that it interacts with its targets to produce desired effects such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .
Biochemical Pathways
The metabolism of 2-Ethylhex-2-enoic acid has been studied in excised seedlings of barley (Hordeum vulgare) . It was rapidly taken up from the nutrient medium. The metabolites were isolated by extraction with methanol, separated and purified by TLC and HPLC, and identified by enzymatic, chemical, and spectrometric methods . A rapid conjugation with glucose was observed, decreasing in concentration again after longer time periods in favor of disaccharide esters, higher conjugates, and a hydroxylation product which was present in free and conjugated form .
Pharmacokinetics
The metabolism study in barley seedlings suggests that it is rapidly absorbed and metabolized .
Result of Action
Its wide range of applications suggests that it produces desirable effects in various industries, such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .
属性
IUPAC Name |
(E)-2-ethylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYPHJOHOCYII-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\CC)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-52-4 | |
| Record name | 2-Ethyl-2-hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ethylhex-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Ethylhex-2-enoic acid (EHA) interact with plants and what are the downstream effects?
A1: Research indicates that EHA is rapidly absorbed by barley seedlings when introduced through the nutrient medium []. Inside the plant, EHA undergoes a series of metabolic transformations. Initially, it conjugates with glucose, forming a glucose ester. Over time, this conjugate decreases as the plant further metabolizes EHA into disaccharide esters, higher-order conjugates, and a hydroxylated form. This hydroxylation product exists both freely and in conjugated forms []. These metabolic processes suggest that EHA may influence plant growth and development by potentially interacting with various metabolic pathways.
Q2: Does the structure of 2-Ethylhex-2-enoic acid influence its antifungal activity?
A2: Yes, the structure of EHA and its analogs significantly impacts their antifungal activity []. Studies comparing EHA to its corresponding aldehyde (2-Ethylhex-2-en-1-al), alcohol (2-Ethylhex-2-en-1-ol), and enolacetate revealed a clear trend in potency. The enolacetate derivative displayed the strongest antifungal effects, followed by EHA itself, then the aldehyde, and lastly the alcohol. Interestingly, this pattern held true for both saturated and unsaturated analogs, although the unsaturated versions consistently demonstrated greater efficacy []. This suggests that the presence and nature of the functional group directly attached to the carbon chain play a crucial role in determining the antifungal potency of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)






![(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1240180.png)

![15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1240191.png)



